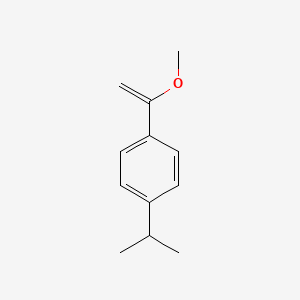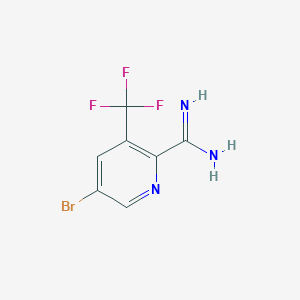
5-Bromo-3-(trifluoromethyl)picolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(trifluoromethyl)picolinimidamide is a chemical compound that belongs to the class of picolinimidamides It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)picolinimidamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)pyridine.
Bromination: The introduction of the bromine atom at the 5th position is achieved through a bromination reaction. This can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Formation of Picolinimidamide: The final step involves the conversion of the brominated intermediate to picolinimidamide. This can be achieved through a reaction with an appropriate amine or amidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(trifluoromethyl)picolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Coupling: Palladium catalysts, boronic acids, and bases
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
5-Bromo-3-(trifluoromethyl)picolinimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound finds applications in the development of agrochemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)picolinimidamide
- 5-Bromo-3-(trifluoromethyl)aniline
Uniqueness
5-Bromo-3-(trifluoromethyl)picolinimidamide is unique due to the combination of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H5BrF3N3 |
|---|---|
Poids moléculaire |
268.03 g/mol |
Nom IUPAC |
5-bromo-3-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H5BrF3N3/c8-3-1-4(7(9,10)11)5(6(12)13)14-2-3/h1-2H,(H3,12,13) |
Clé InChI |
QWNFOIPARKCPSY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)C(=N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)


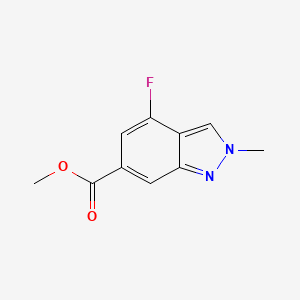
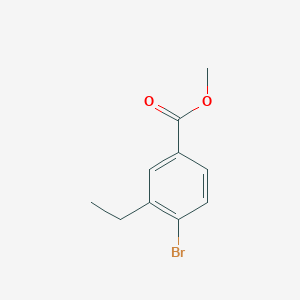
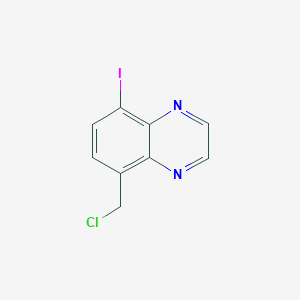
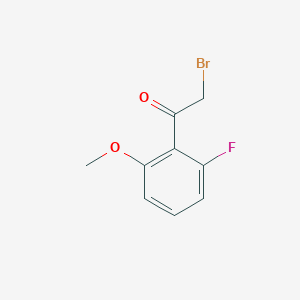
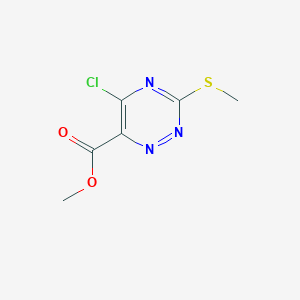
![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)
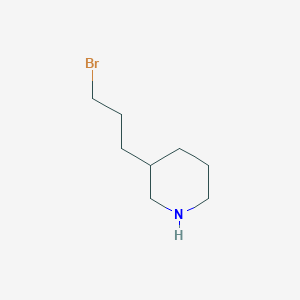
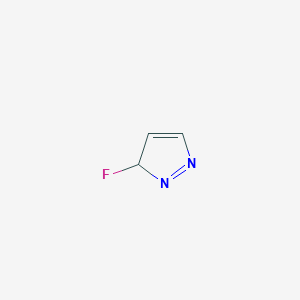
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
